molecular formula C13H19N3O B2553812 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol CAS No. 879037-94-2

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol

Cat. No.: B2553812
CAS No.: 879037-94-2
M. Wt: 233.315
InChI Key: JJPOJLSETPPGIB-UHFFFAOYSA-N
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Description

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol is a chemical compound with the molecular formula C 13 H 19 N 3 O and a molecular weight of 233.31 g/mol [ ]. It is provided for research purposes and is not intended for diagnostic or therapeutic use. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry and are frequently investigated for their biological activity. This particular compound, with its specific isobutyl and amino-ethanol substitutions, serves as a valuable building block for researchers. It can be utilized in the synthesis and exploration of novel molecules, potentially for targeting purinergic signaling pathways [ ]. P2X receptors are a family of ligand-gated ion channels activated by adenosine triphosphate (ATP) and play critical roles in various physiological processes, including pain sensation, inflammation, and immune responses [ Researchers can order this product with the confidence that it is sourced from certified suppliers. For detailed specifications, including purity and lot-specific data, please refer to the provided Certificate of Analysis.

Properties

IUPAC Name

2-[5-amino-2-(2-methylpropyl)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9(2)7-13-15-11-8-10(14)3-4-12(11)16(13)5-6-17/h3-4,8-9,17H,5-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPOJLSETPPGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(N1CCO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with Isobutyl Group: The benzimidazole ring is then alkylated with an isobutyl halide in the presence of a base such as potassium carbonate.

    Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of Ethanol Moiety: Finally, the ethanol moiety is attached via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethanol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

The compound belongs to a broader class of 1,2-disubstituted benzimidazoles. Key analogs differ in substituents at positions 1 and 2, as outlined below:

Compound Name Substituent (Position 2) Position 1 Group Molecular Formula Molecular Weight (g/mol) Key Reference
2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol Isobutyl Ethanol C₁₄H₂₀N₃O 246.33
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol Benzyl Ethanol C₁₆H₁₇N₃O 267.33
(5-Amino-1-methyl-benzoimidazol-2-yl)methanol dihydrochloride Methyl Methanol C₉H₁₂N₃O·2HCl 246.13 (free base)
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride Isopropyl Ethanol C₁₂H₁₈N₃O·2HCl 309.21
(5-Amino-1-butyl-benzoimidazol-2-yl)methanol Butyl Methanol C₁₂H₁₇N₃O 219.28

Key Observations :

  • Smaller alkyl groups (methyl, isopropyl) or shorter chains (methanol vs. ethanol) lower molecular weight and may improve aqueous solubility .
  • The dihydrochloride salt forms (e.g., ) exhibit higher stability and solubility in polar solvents compared to free bases.

Yield and Purity :

  • The dihydrochloride salt of the isopropyl analog achieved 70% yield after recrystallization , whereas the benzyl analog’s synthesis requires chromatographic purification , indicating substituent-dependent reaction efficiency.

Structure-Activity Relationships :

  • The 5-amino group is critical for hydrogen bonding with biological targets (e.g., enzymes) .
  • Isobutyl and benzyl groups may enhance binding to hydrophobic pockets in proteins, as seen in molecular docking studies of related compounds .

Biological Activity

2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O. Its structure features a benzoimidazole core substituted with an amino group and an isobutyl chain, which contributes to its unique biological properties. The presence of the hydroxyl group enhances its solubility and potential interaction with biological macromolecules.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it has been studied for its antimicrobial properties, suggesting a multifaceted mechanism of action that warrants further investigation.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is often compared to standard antibiotics, revealing promising results that suggest its potential as a therapeutic agent.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli15.012.5
S. aureus16.010.0
Pseudomonas aeruginosa14.015.0

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties through its ability to induce apoptosis in cancer cells. For instance, cytotoxicity assays conducted on various cancer cell lines have indicated that the compound can significantly reduce cell viability at certain concentrations.

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)8.0
MCF-7 (Breast cancer)10.5
A549 (Lung cancer)7.5

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial effects of benzimidazole derivatives, including this compound, against various pathogens. The compound exhibited significant inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : Another research article explored the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer drugs .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cellular signaling pathways related to cancer progression and microbial resistance .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for 2-(5-Amino-2-isobutyl-benzoimidazol-1-yl)-ethanol?

Methodological Answer:
The synthesis typically involves coupling 5-amino-benzimidazole derivatives with ethanolamine analogs. Key steps include:

  • Catalyst selection : Use of p-toluenesulfonic acid to facilitate imine formation, followed by reduction with sodium borohydride to stabilize the ethanol moiety .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield by enhancing nucleophilic substitution rates at the imidazole N1 position .
  • Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct suppression .
  • Purification : Recrystallization from ethanol or methanol ensures >95% purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural validation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions on the benzimidazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.6–4.2 ppm for ethanol -CH2-) .
  • X-ray crystallography : Bond lengths (e.g., N–C = 1.32–1.38 Å) and angles confirm the planar imidazole ring and isobutyl orientation .
  • Elemental analysis : Carbon/nitrogen ratios verify stoichiometry, with deviations <0.3% indicating high purity .

Advanced: How can contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) be systematically addressed?

Methodological Answer:

  • Comparative assays : Test the compound against isoforms (e.g., COX-1 vs. COX-2) under standardized pH (7.4) and temperature (37°C) to isolate selectivity .
  • Structural analogs : Synthesize derivatives with modified isobutyl/ethanol groups to correlate substituent effects with activity .
  • Binding studies : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) for target proteins .

Advanced: What computational strategies predict reactivity and guide reaction design for novel derivatives?

Methodological Answer:

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers for substituent addition at the benzimidazole C2 position .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize derivatives with optimal binding poses .
  • Machine learning : Train models on existing reaction datasets to predict solvent/catalyst combinations for new synthetic pathways .

Advanced: How does pH and solvent polarity influence the compound’s stability and reactivity?

Methodological Answer:

  • pH stability : The compound is stable at pH 5–8; acidic conditions (pH <3) protonate the imidazole ring, while alkaline conditions (pH >9) hydrolyze the ethanol moiety .
  • Solvent effects : Hydrophobic solvents (e.g., toluene) stabilize the isobutyl group, whereas polar solvents (e.g., DMSO) enhance solubility for biological assays .
  • Accelerated degradation studies : Use Arrhenius modeling at 40–60°C to extrapolate shelf-life under storage conditions .

Advanced: What strategies elucidate structure-activity relationships (SAR) for antimicrobial or anticancer applications?

Methodological Answer:

  • Fragment-based design : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on microbial membrane penetration .
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, highlighting sites of oxidative degradation .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular accumulation in cancer cell lines .

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